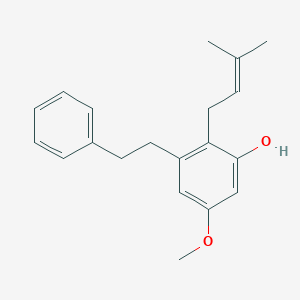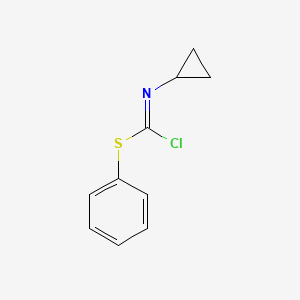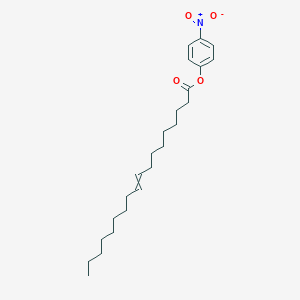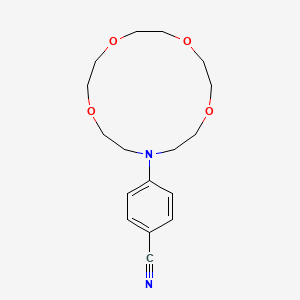
Diazene, (4-methylphenyl)phenyl-, monooxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (4-methylphenyl)phenyl-, monooxide is an organic compound with the molecular formula C13H12N2O It is a derivative of azobenzene, where one of the phenyl groups is substituted with a 4-methylphenyl group and the nitrogen-nitrogen double bond is oxidized to form a monooxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, (4-methylphenyl)phenyl-, monooxide typically involves the oxidation of the corresponding azobenzene derivative. One common method is the oxidation of (4-methylphenyl)phenyl diazene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of oxidizing agent and solvent, as well as the reaction temperature and time, are critical factors in the industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form dioxides or other oxidized derivatives.
Reduction: It can be reduced back to the corresponding azobenzene derivative using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl or 4-methylphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, organic solvents (dichloromethane, acetonitrile), room temperature.
Reduction: Sodium borohydride, hydrogen gas, catalysts (palladium on carbon), organic solvents (ethanol, methanol).
Substitution: Electrophiles (halogens, nitro groups), catalysts (Lewis acids), organic solvents (chloroform, benzene).
Major Products:
Oxidation: Dioxides, other oxidized derivatives.
Reduction: Azobenzene derivatives.
Substitution: Substituted phenyl or 4-methylphenyl derivatives.
Applications De Recherche Scientifique
Diazene, (4-methylphenyl)phenyl-, monooxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diazene, (4-methylphenyl)phenyl-, monooxide involves its interaction with molecular targets through its nitrogen-nitrogen double bond and phenyl groups. The compound can undergo redox reactions, participate in electron transfer processes, and form complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Azobenzene: The parent compound with a nitrogen-nitrogen double bond and two phenyl groups.
Diazene, (4-methoxyphenyl)phenyl-: A derivative with a 4-methoxyphenyl group instead of a 4-methylphenyl group.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: A compound with two 4-methoxyphenyl groups and an oxidized nitrogen-nitrogen double bond.
Uniqueness: Diazene, (4-methylphenyl)phenyl-, monooxide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The monooxide functional group also adds to its distinct properties, making it different from other azobenzene derivatives.
Propriétés
Numéro CAS |
120918-39-0 |
|---|---|
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
(4-methylphenyl)imino-oxido-phenylazanium |
InChI |
InChI=1S/C13H12N2O/c1-11-7-9-12(10-8-11)14-15(16)13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
LOUNBGKTTREKBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=[N+](C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(4-tert-butylphenyl)methyl] ethanedioate](/img/structure/B14281854.png)
![1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-](/img/structure/B14281861.png)
![5-(Dimethylamino)-2-[(E)-(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14281873.png)



![5-Methyl-6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ol](/img/structure/B14281895.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)





![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
